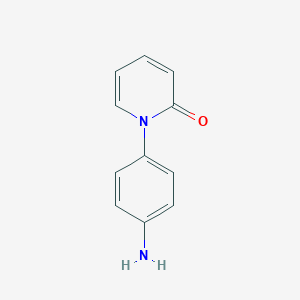

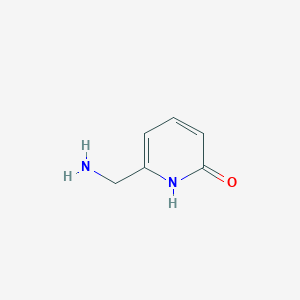

1-(4-Aminophenyl)-1H-pyridin-2-one

Übersicht

Beschreibung

1-(4-Aminophenyl)-1H-pyridin-2-one is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

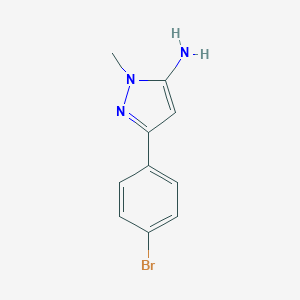

Photophysics and Intramolecular Interactions

1-(4-Aminophenyl)-1H-pyridin-2-one and its analogs, such as 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c), have been studied for their photophysical characteristics. These compounds display interesting properties like twisted intramolecular charge transfer (TICT) emissions in certain solvents, a phenomenon relevant for understanding solvent effects on molecular behavior. The competition between intramolecular charge transfer and excited state intramolecular proton transfer (ESIPT) processes is a key area of study. Such research has implications in fields like organic electronics and photonics, where understanding these interactions can lead to the development of better materials for devices like organic light-emitting diodes (OLEDs) or sensors (Behera, Karak, & Krishnamoorthy, 2015).

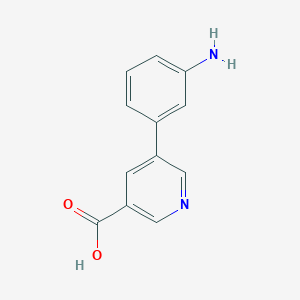

Synthesis of Quinolinecarboxylic Acids

This compound is also a significant intermediate in the synthesis of 1-alkyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids. These acids are important in medicinal chemistry for their antibacterial properties and are often used in creating antibiotics. The synthesis process involves complex reactions, demonstrating the compound's utility in creating medically relevant chemicals (Carabateas et al., 1984).

Creation of Complex Ligands

The compound is used in the creation of complex ligands, like the unsymmetrical 1,4-bis(2-aminophenyl)-7-(pyridin-2-ylmethyl)-1,4,7-triazacyclononane ligand. These ligands are integral in coordination chemistry and are used to form complexes with metals, which have applications ranging from catalysis to materials science. Understanding the structure and binding properties of these ligands is crucial for designing new materials and catalysts (Roger et al., 2014).

Bronchial Pneumonia Treatment

It has been studied for its applications in treating and nursing children with bronchial pneumonia. A derivative of this compound showed potential biological activity against bronchial pneumonia by influencing the release of certain cytokines and activation levels of NF-κB in respiratory tract epithelial cells. This highlights its potential role in developing new therapeutic strategies for respiratory illnesses (Ding & Zhong, 2022).

Structural and Spectroscopic Studies

The compound has been a subject of experimental and theoretical studies focusing on its structure and spectroscopic properties. Understanding its structural details and behavior under different conditions is essential for applications in materials science, especially in fields requiring precise molecular engineering (Ortiz et al., 2015).

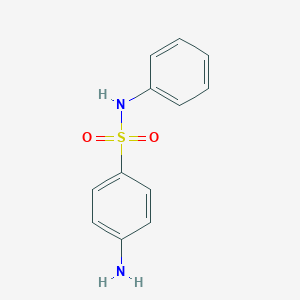

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with dna gyrase enzyme , which plays a crucial role in DNA replication and transcription. This interaction can lead to antimicrobial and antifungal activities .

Mode of Action

For instance, some compounds can cause membrane perturbation and intracellular changes due to their interaction with DNA .

Biochemical Pathways

It’s known that similar compounds can affect the degradation of the extracellular matrix, a process involving several proteolytic enzyme systems, including matrix metalloproteinases (mmps), serine proteinases, and cysteine proteinases .

Pharmacokinetics

It’s suggested that similar compounds may have properties that affect their oral bioavailability .

Result of Action

Similar compounds have been shown to have antimicrobial and antifungal activities, suggesting that they may inhibit the growth of certain microorganisms .

Action Environment

The action, efficacy, and stability of 1-(4-Aminophenyl)-1H-pyridin-2-one can be influenced by various environmental factors. For instance, similar compounds have been shown to be highly toxic and can cause injury or death upon physical contact or inhalation of fumes . The toxicity is derived from its action on circulating hemoglobin, rapidly converting it to methemoglobin, leading to hypoxia, coma, and death due to the inhibition of cellular respiration .

Biochemische Analyse

Biochemical Properties

The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

1-(4-Aminophenyl)-1H-pyridin-2-one may have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s suggested that it exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s crucial to understand the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies may reveal any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors . It could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFHLDJQBIZFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468175 | |

| Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13143-47-0 | |

| Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

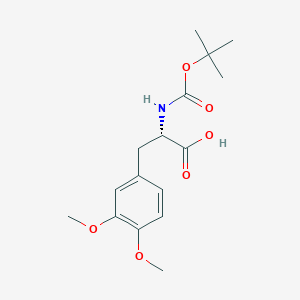

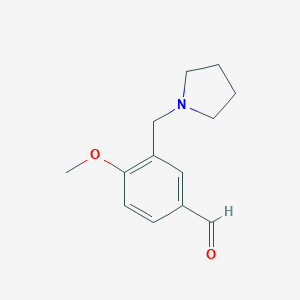

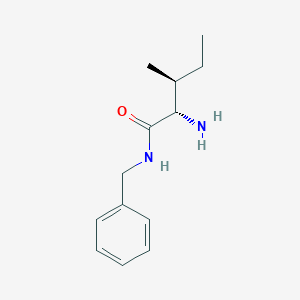

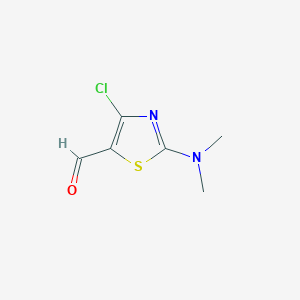

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)